molecular formula C8H11N3O B178593 N-(4,6-dimethylpyrimidin-2-yl)acetamide CAS No. 15755-12-1

N-(4,6-dimethylpyrimidin-2-yl)acetamide

Katalognummer: B178593
CAS-Nummer: 15755-12-1
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: MQNFNEJOMMYIOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-Dimethylpyrimidin-2-yl)acetamide is a pyrimidine-derived acetamide compound characterized by a 4,6-dimethylpyrimidin-2-yl core linked to an acetamide group. It is synthesized via alkylation reactions, such as the reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide in refluxing ethanol, followed by crystallization . This compound is recognized as a key intermediate in medicinal chemistry due to its structural versatility and relevance in synthesizing biologically active molecules . Single-crystal X-ray studies reveal that its non-hydrogen atoms are nearly coplanar (r.m.s. deviation = 0.039 Å), suggesting conformational rigidity that may influence binding interactions in biological systems .

Eigenschaften

CAS-Nummer

15755-12-1

Molekularformel

C8H11N3O

Molekulargewicht

165.19 g/mol

IUPAC-Name

N-(4,6-dimethylpyrimidin-2-yl)acetamide

InChI

InChI=1S/C8H11N3O/c1-5-4-6(2)10-8(9-5)11-7(3)12/h4H,1-3H3,(H,9,10,11,12)

InChI-Schlüssel

MQNFNEJOMMYIOX-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC(=O)C)C

Kanonische SMILES

CC1=CC(=NC(=N1)NC(=O)C)C

Piktogramme

Irritant

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

N-(4,6-Dimethylpyrimidin-2-yl)acetamide belongs to a broader class of pyrimidinyl acetamides. Below is a comparative analysis of structurally and functionally related compounds:

Structural Comparison

Compound Name Substituents/R-Groups Molecular Formula Key Structural Features Reference
N-(4,6-Dimethylpyrimidin-2-yl)acetamide 4,6-dimethylpyrimidin-2-yl, acetamide C₈H₁₁N₃O Planar conformation; methyl groups enhance hydrophobicity
N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide 4,6-dimethoxypyrimidin-2-yl, 3-methylphenyl C₁₅H₁₇N₃O₃ Methoxy groups increase electron density; aromatic substituents may enhance π-stacking
SirReal2 (2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)thiazol-2-yl]acetamide) 4,6-dimethylpyrimidin-2-ylsulfanyl, naphthylmethyl-thiazole C₂₂H₂₀N₄OS₂ Sulfanyl linker and thiazole-naphthyl group confer SIRT2 inhibition activity
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide 4,6-dimethylpyrimidin-2-ylthio, 2,4,6-trichlorophenyl C₁₄H₁₂Cl₃N₃OS Trichlorophenyl group enhances lipophilicity and steric bulk
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide 4,6-dimethylpyrimidin-2-ylsulfamoyl, 3-methylphenoxy C₂₂H₂₂N₄O₄S₂ Sulfamoyl group improves solubility; phenoxy moiety may modulate pharmacokinetics

Physicochemical Properties

  • Lipophilicity : Compounds with chlorophenyl (logP ~3.5) or naphthyl groups (logP ~4.2) exhibit higher lipophilicity than the parent compound (logP ~1.8) .
  • Solubility : Sulfamoyl and methoxy substituents improve aqueous solubility (e.g., ).

Key Takeaways

  • Structural Flexibility: Minor modifications (e.g., methoxy → methyl or sulfanyl → sulfamoyl) significantly alter bioactivity and physicochemical properties.
  • Synthetic Utility : The parent compound serves as a versatile scaffold for generating diverse bioactive molecules via modular synthetic strategies .

Vorbereitungsmethoden

Nucleophilic Substitution Using 4,6-Dimethylpyrimidin-2-amine

The most direct method involves reacting 4,6-dimethylpyrimidin-2-amine with chloroacetamide under basic conditions. In a representative procedure, 4,6-dimethylpyrimidin-2-amine (2 mmol) is combined with chloroacetamide (2 mmol) in dimethylformamide (DMF) containing potassium carbonate (20 mmol) as a base. The mixture is stirred at 70–80°C for 5 hours, followed by vacuum evaporation and recrystallization from acetone-DMF (1:5 v/v) to yield the target compound. This method achieves moderate yields (60–75%) and emphasizes the critical role of DMF in solubilizing reactants.

Condensation with 2-Thio-4,6-dimethylpyrimidine

An alternative route utilizes 2-thio-4,6-dimethylpyrimidine as the starting material. Reacting this thiol derivative (2 mmol) with 2-chloro-N-(4-methylpyridin-2-yl)acetamide (2 mmol) in refluxing ethanol (40 ml) generates the acetamide via nucleophilic aromatic substitution. The reaction exploits the thiopyrimidine’s sulfur atom as a leaving group, with ethanol serving as both solvent and proton donor. Single crystals for structural analysis are obtained by slow evaporation of a chloroform-acetone solution.

Cyclization and Functional Group Interconversion

A multi-step approach involves cyclization of thiourea derivatives. For instance, thiourea reacts with acetylacetone in ethanol under acidic conditions to form 2-thio-4,6-dimethylpyrimidine hydrochloride, which is neutralized with NaOH and further functionalized with chloroacetamide. This method highlights the versatility of pyrimidine intermediates in synthesizing N-substituted acetamides.

Reaction Conditions and Optimization

Solvent and Base Selection

Solvent polarity significantly impacts reaction efficiency. DMF, with its high dielectric constant (ε = 36.7), enhances nucleophilicity and stabilizes transition states, whereas ethanol (ε = 24.3) favors milder conditions. Potassium carbonate outperforms sodium acetate in DMF due to its stronger basicity (pKₐ = 10.3 vs. 4.76), accelerating deprotonation of the pyrimidine amine.

Table 1: Solvent and Base Effects on Yield

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃70–8075
EthanolNaOAcReflux60
AcetoneEt₃N5045

Temperature and Time Dependence

Optimal temperatures range from 70°C to reflux (80–100°C), with longer reaction times (5–8 hours) improving conversion rates. For example, extending the stirring time from 3 to 5 hours in DMF increases yields from 55% to 75%. Overheating beyond 100°C, however, promotes side reactions such as hydrolysis of the acetamide group.

Structural Characterization and Analytical Data

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar molecular structure, with the pyrimidine and acetamide moieties exhibiting a dihedral angle of 2.4°. Key bond lengths include S1–C1 (1.756 Å) and S1–C7 (1.794 Å), indicating partial double-bond character due to p-π conjugation. Intramolecular C–H···O hydrogen bonding (2.12 Å) stabilizes the conformation, while intermolecular N–H···O interactions form centrosymmetric dimers.

Table 2: Selected Bond Lengths and Angles

ParameterValue (Å/°)
S1–C11.756
S1–C71.794
O1–C8–N3124.3
N3–C8–C7113.9

Spectroscopic Validation

While crystallographic data dominate the literature, complementary techniques such as ¹H NMR and IR spectroscopy are inferred from analogous compounds. The acetamide’s NH stretch typically appears at ~3250 cm⁻¹, and pyrimidine ring vibrations occur near 1600 cm⁻¹.

Applications and Derivative Synthesis

N-(4,6-Dimethylpyrimidin-2-yl)acetamide serves as a precursor for bioactive derivatives. For example, palladium-catalyzed amination introduces substituents at the pyrimidine’s 2-position, enabling access to FGFR4 inhibitors with anticancer activity. Additionally, condensation with aromatic amines yields Schiff bases exhibiting anticonvulsant properties .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.